
Icofungipen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Icofungipen, also known as PLD-118, is a novel antifungal agent belonging to the class of beta amino acids. It has shown significant activity against Candida species, particularly Candida albicans. This compound has been taken through phase II clinical trials and has demonstrated promising results in both in vitro and in vivo studies .
準備方法
Icofungipen is a synthetic derivative of the naturally occurring beta amino acid cispentacin. The preparation of this compound involves the transformation of unsaturated bicyclic beta-lactams through regio- and stereocontrolled hydroxylation techniques, followed by hydroxy group oxidation and oxo-methylene interconversion with a phosphorane . The industrial production of this compound involves the use of high-performance liquid chromatography for the quantification and purification of the compound .
化学反応の分析
Icofungipen undergoes various chemical reactions, including:
Oxidation: The hydroxylation of the ring olefinic bond followed by oxidation.
Substitution: The transformation of the ring olefinic bond through regio- and stereocontrolled hydroxylation techniques.
Common reagents and conditions used in these reactions include phthaldialdehyde for derivatization and high-performance liquid chromatography for quantification . The major products formed from these reactions are derivatives of this compound with modified functional groups.
科学的研究の応用
In Vitro Studies
In vitro studies have demonstrated that icofungipen exhibits potent antifungal activity, particularly against Candida species. It has shown significant efficacy in time-kill assays and minimum inhibitory concentration (MIC) tests, indicating its potential for clinical application in treating resistant fungal infections .
In Vivo Studies
This compound's efficacy extends to in vivo models as well. In a study involving persistently neutropenic rabbits infected with C. albicans, this compound was administered at varying dosages (4 mg/kg, 10 mg/kg, and 25 mg/kg). The results indicated a dose-dependent reduction of fungal load across multiple tissues, including the liver, spleen, kidney, brain, and lungs. Notably, the 25 mg/kg dosage achieved complete clearance of C. albicans from all tested tissues .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals a dose-dependent relationship in serum concentration and area under the concentration-time curve (AUC). Plasma levels were effectively quantified using high-performance liquid chromatography. Importantly, no significant adverse effects on liver or kidney function were observed in treated rabbits .
Safety Profile
This compound has demonstrated a favorable safety profile in animal studies. Parameters such as hepatic transaminases, alkaline phosphatase, bilirubin levels, urea nitrogen, and creatinine remained within normal ranges during treatment. This suggests that this compound may be well-tolerated even at higher doses .
Treatment of Disseminated Candidiasis
A pivotal application of this compound is in the treatment of disseminated candidiasis. In experimental models, it has shown comparable efficacy to established antifungal agents like amphotericin B and fluconazole. For instance, rabbits treated with this compound at higher dosages exhibited significantly improved outcomes compared to untreated controls .
Potential for Central Nervous System Infections
This compound's ability to penetrate the central nervous system (CNS) is particularly noteworthy. Studies indicate that it can effectively reduce fungal burden in brain tissues, which is critical given the prevalence of Candida meningoencephalitis in immunocompromised patients . This opens avenues for its use in treating CNS infections caused by fungi.
Comparative Efficacy Table
Antifungal Agent | Dosage (mg/kg) | Efficacy Against Candidiasis | Comments |
---|---|---|---|
This compound | 4 | Moderate | Significant reduction in brain only |
This compound | 10 | High | Effective across multiple tissues |
This compound | 25 | Very High | Complete clearance from all tissues |
Fluconazole | 10 | Moderate | Effective but less than amphotericin |
Amphotericin B | 1 | Very High | Comparable to highest this compound dosage |
作用機序
Icofungipen exerts its antifungal effects by inhibiting isoleucyl-tRNA synthetase, an enzyme crucial for protein biosynthesis in fungi. This inhibition disrupts protein synthesis, leading to the accumulation of the compound in yeast cells and ultimately causing cell death . The molecular target of this compound is the isoleucyl-tRNA synthetase enzyme, and the pathway involved is the inhibition of protein biosynthesis.
類似化合物との比較
Icofungipen is unique compared to other antifungal agents due to its beta amino acid structure and its mechanism of action. Similar compounds include:
This compound differs from these compounds in its specific inhibition of isoleucyl-tRNA synthetase and its enhanced activity against azole-resistant Candida strains .
特性
CAS番号 |
156292-16-9 |
---|---|
分子式 |
C7H11NO2 |
分子量 |
141.17 g/mol |
IUPAC名 |
(1S,2R)-2-amino-4-methylidenecyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c1-4-2-5(7(9)10)6(8)3-4/h5-6H,1-3,8H2,(H,9,10)/t5-,6+/m0/s1 |
InChIキー |
RKOUGZGFAYMUIO-NTSWFWBYSA-N |
SMILES |
C=C1CC(C(C1)N)C(=O)O |
異性体SMILES |
C=C1C[C@@H]([C@@H](C1)N)C(=O)O |
正規SMILES |
C=C1CC(C(C1)N)C(=O)O |
同義語 |
Cyclopentanecarboxylic acid, 2-amino-4-methylene-, cis- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。